molecular formula C10H10BrNOS B1401846 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde CAS No. 1707580-92-4

2-Bromo-6-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1401846
CAS No.: 1707580-92-4
M. Wt: 272.16 g/mol
InChI Key: VWYSBGKEDOAWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(thiazolidin-3-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a bromine atom and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde typically involves the reaction of 2-bromo-6-formylbenzoic acid with thiazolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazolidine ring and the aldehyde group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .

Comparison with Similar Compounds

  • 2-Bromo-6-(thiazolidin-2-yl)benzaldehyde
  • 2-Bromo-6-(thiazolidin-4-yl)benzaldehyde
  • 2-Bromo-6-(thiazolidin-5-yl)benzaldehyde

Comparison: 2-Bromo-6-(thiazolidin-3-yl)benzaldehyde is unique due to the position of the thiazolidine ring on the benzaldehyde moiety. This structural feature can influence its reactivity and biological activity compared to other similar compounds. The presence of the bromine atom also adds to its distinct chemical properties .

Properties

IUPAC Name

2-bromo-6-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYSBGKEDOAWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 4
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 5
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-(thiazolidin-3-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.